Ticarcillin-clavulanic acid
Overview
Description
Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .
Synthetic Routes and Reaction Conditions:
Ticarcillin: Ticarcillin is synthesized from penicillin by introducing a carboxyl group at the alpha position of the side chain.
Clavulanic Acid: Clavulanic acid is produced through fermentation using Streptomyces clavuligerus.
Industrial Production Methods:
Clavulanic Acid: Clavulanic acid is produced industrially through optimized fermentation processes, followed by extraction and purification to achieve the desired purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not commonly employed in its clinical use.
Substitution: The beta-lactam ring in ticarcillin can undergo nucleophilic substitution reactions, which are crucial for its antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products:
- The major products formed from these reactions are typically derivatives of ticarcillin and clavulanic acid with modified functional groups .
Chemistry:
- This compound is used in research to study beta-lactamase inhibition and the development of new antibiotics .
Biology:
- It is employed in molecular biology to test the uptake of marker genes into bacteria and to kill Agrobacterium in plant molecular biology .
Medicine:
- Clinically, this compound is used to treat serious bacterial infections, including those caused by Pseudomonas aeruginosa and Proteus vulgaris .
Industry:
Mechanism of Action
Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs . Clavulanic acid inhibits beta-lactamase enzymes that can render ticarcillin ineffective, thereby expanding its coverage .
Comparison with Similar Compounds
Carbenicillin: Another carboxypenicillin with a similar spectrum of activity.
Piperacillin: A ureidopenicillin with a broader spectrum of activity.
Amoxicillin-Clavulanic Acid: A combination of amoxicillin and clavulanic acid with similar beta-lactamase inhibition properties.
Uniqueness:
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVMWTVLSLJGY-FAJPTIRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235588 | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86482-18-0 | |
Record name | Clavulanic acid-ticarcillin mixt. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clavulanic acid mixture with Ticarcillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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